- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)
92013-10-0 structure
Product Name:2-Propyl-2,3-dihydro-1H-inden-1-one
Numéro CAS:92013-10-0
Le MF:C12H14O
Mégawatts:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352
Update Time:2025-05-20
2-Propyl-2,3-dihydro-1H-inden-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- Piscine à noyau: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- La clé Inchi: BHZFSMHRFRREQN-UHFFFAOYSA-N
- Sourire: O=C1C2C=CC=CC=2CC1CCC
Propriétés calculées
- Qualité précise: 174.10400
- Masse isotopique unique: 174.104465066g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 197
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 17.1Ų
Propriétés expérimentales
- Dense: 1.023 g/mL at 25 °C(lit.)
- Point d'ébullition: 65 °C/0.07 mmHg(lit.)
- Point d'éclair: 113 °C
- Indice de réfraction: n20/D 1.537(lit.)
- Le PSA: 17.07000
- Le LogP: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000795-25g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 25g |
$810.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-200mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 200mg |
212.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-50mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 50mg |
94.0CNY | 2021-07-09 | |
| Chemenu | CM290295-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
$247 | 2024-07-20 | |
| Chemenu | CM290295-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$482 | 2022-08-31 | |
| eNovation Chemicals LLC | D751608-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 5g |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1212178-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$545 | 2024-07-23 | |
| Chemenu | CM290295-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$85 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38235-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
¥807.0 | 2024-07-18 |
2-Propyl-2,3-dihydro-1H-inden-1-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Lithium diisopropylamide
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ; 8 h, 120 °C
Référence
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones, Angewandte Chemie, 2013, 52(51), 13651-13655
Méthode de production 3
Conditions de réaction
1.1 Solvents: Acetic anhydride ; 5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
Référence
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials, European Journal of Organic Chemistry, 2006, (24), 5555-5569
Méthode de production 4
Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane , Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ; 4 h, 110 °C
Référence
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity, Nature Communications, 2020, 11(1),
Méthode de production 5
Conditions de réaction
Référence
- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- 2,3-dihydro-1H-inden-1-one
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
- (2S)-3-amino-2-methyl-propanoic acid
- Valerophenone
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one Littérature connexe
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one) Produits connexes
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